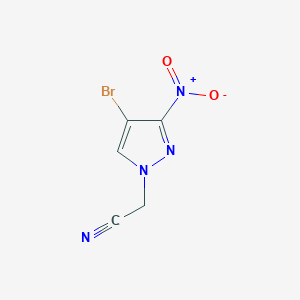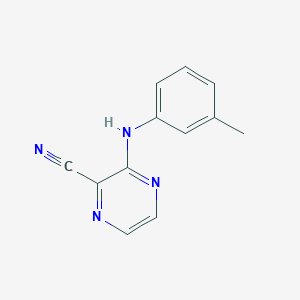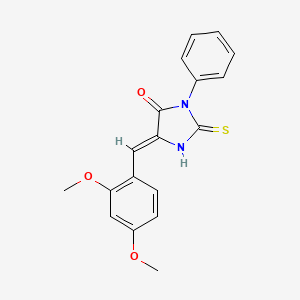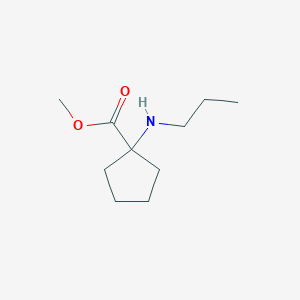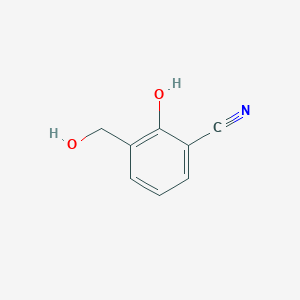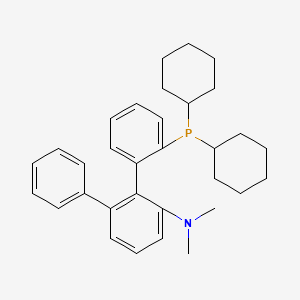
(2-Chloro-5-iodophenyl)(2-fluoro-5-methylphenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Chloro-5-iodophenyl)(2-fluoro-5-methylphenyl)methanone is an organic compound with the molecular formula C14H9ClFIO and a molecular weight of 374.58 g/mol . It is characterized by the presence of chlorine, iodine, and fluorine functional groups, making it a unique compound in the field of organic chemistry . This compound is typically an off-white solid and is soluble in acetonitrile .
Preparation Methods
The synthesis of (2-Chloro-5-iodophenyl)(2-fluoro-5-methylphenyl)methanone involves several steps. One common method is the esterification reaction between benzoic acid and fluorobenzoic acid . The reaction conditions often include the use of catalysts and solvents to facilitate the process. Industrial production methods may involve large-scale synthesis using automated reactors to ensure consistency and purity .
Chemical Reactions Analysis
(2-Chloro-5-iodophenyl)(2-fluoro-5-methylphenyl)methanone undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, especially due to the presence of halogens. Reagents like sodium hydroxide or potassium tert-butoxide are often used[][3].
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols[3][3].
Scientific Research Applications
(2-Chloro-5-iodophenyl)(2-fluoro-5-methylphenyl)methanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: Researchers use it to study the effects of halogenated compounds on biological systems.
Medicine: It serves as a precursor in the synthesis of pharmaceutical agents.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-Chloro-5-iodophenyl)(2-fluoro-5-methylphenyl)methanone involves its interaction with specific molecular targets. The presence of halogens allows it to participate in various biochemical pathways, potentially inhibiting or activating certain enzymes . The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
(2-Chloro-5-iodophenyl)(2-fluoro-5-methylphenyl)methanone can be compared with similar compounds such as:
(2-Chloro-5-iodophenyl)(4-fluorophenyl)methanone: This compound has a similar structure but differs in the position of the fluorine atom.
(5-Chloro-2-iodophenyl)(2-fluoro-6-methoxyphenyl)methanone: This compound includes a methoxy group, which alters its chemical properties and reactivity.
The uniqueness of this compound lies in its specific combination of halogens and the positions of these functional groups, which influence its reactivity and applications .
Properties
Molecular Formula |
C14H9ClFIO |
|---|---|
Molecular Weight |
374.57 g/mol |
IUPAC Name |
(2-chloro-5-iodophenyl)-(2-fluoro-5-methylphenyl)methanone |
InChI |
InChI=1S/C14H9ClFIO/c1-8-2-5-13(16)11(6-8)14(18)10-7-9(17)3-4-12(10)15/h2-7H,1H3 |
InChI Key |
NYSPNABILMTLQV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)F)C(=O)C2=C(C=CC(=C2)I)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(4-{[5-(dimethylsulfamoyl)furan-2-yl]methoxy}phenyl)cyclopropanecarboxamide](/img/structure/B14902777.png)
![n-(3-(1h-Pyrazol-1-yl)propyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-amine](/img/structure/B14902779.png)
![6-Chloroimidazo[1,2-a]pyridin-2-amine hydrochloride](/img/structure/B14902785.png)

